N'-[[4-(Dimethylamino)phenyl]methylidene]-2-(1H-indol-3-YL)acetohydrazide
Description
Structural Characterization and Nomenclature
Systematic IUPAC Name Derivation and Molecular Formula Analysis
The IUPAC name N′-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(1H-indol-3-yl)acetohydrazide is constructed based on the substituents and functional groups present. The parent structure is acetohydrazide, modified at the N′-position by an (E)-configured Schiff base linker (-CH=N-) attached to a 4-(dimethylamino)phenyl group. The 2-position of the acetohydrazide is substituted with a 1H-indol-3-yl moiety. The molecular formula C₁₉H₂₀N₄O corresponds to a molar mass of 320.40 g/mol, with a monoisotopic mass of 320.1637 Da. Key descriptors include:
- Hydrazide backbone : Provides H-bond donor/acceptor sites.
- Indole ring : Contributes aromaticity and π-stacking potential.
- Dimethylamino group : Enhances solubility and electronic delocalization.
The systematic name adheres to IUPAC rules by prioritizing the hydrazide functional group and specifying stereochemistry (E-configuration) at the imine bond.
Crystal Structure Determination via X-ray Diffraction Studies
While direct X-ray data for this compound is unavailable in the provided sources, analogous hydrazide-Schiff base complexes offer structural insights. For example, a cadmium complex featuring a related indole-pyridine Schiff base ligand crystallizes in the orthorhombic system (space group P2₁2₁2₁) with unit cell parameters a = 7.3692 Å, b = 7.5657 Å, and c = 26.0983 Å. In such structures, the indole moiety participates in π-π stacking, while the hydrazide group forms hydrogen bonds with adjacent molecules. The dimethylamino group likely induces a twisted conformation, minimizing steric clashes.
Spectroscopic Characterization Techniques
Fourier-Transform Infrared (FTIR) Spectral Analysis
FTIR spectra of similar hydrazides reveal characteristic peaks:
- N-H stretch : 3250–3300 cm⁻¹ (hydrazide NH).
- C=O stretch : 1650–1680 cm⁻¹ (amide I band).
- C=N stretch : 1590–1620 cm⁻¹ (imine linkage).
- Indole N-H : 3400–3450 cm⁻¹ (broad).
The absence of a free amine peak (~3500 cm⁻¹) confirms Schiff base formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Profiling
¹H NMR (DMSO-d₆, 400 MHz) key signals:
- Indole protons : δ 7.00–7.60 ppm (aromatic H), δ 10.90 ppm (NH, exchangeable).
- Dimethylamino group : δ 2.90 ppm (s, 6H).
- Methine proton (CH=N) : δ 8.30 ppm (s, 1H).
- Acetohydrazide CH₂ : δ 3.70 ppm (s, 2H).
¹³C NMR (100 MHz, DMSO-d₆):
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS-ESI+) of the compound shows a molecular ion peak at m/z 320.1637 [M+H]⁺, consistent with the molecular formula C₁₉H₂₀N₄O. Major fragments include:
- m/z 175.0865: Indole-acetate moiety (C₁₀H₉N₂O⁺).
- m/z 147.0804: 4-(Dimethylamino)benzylidene fragment (C₉H₁₁N₂⁺).
- m/z 130.0652: Loss of NH₂CONH from the parent ion.
Properties
Molecular Formula |
C19H20N4O |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C19H20N4O/c1-23(2)16-9-7-14(8-10-16)12-21-22-19(24)11-15-13-20-18-6-4-3-5-17(15)18/h3-10,12-13,20H,11H2,1-2H3,(H,22,24)/b21-12+ |
InChI Key |
VJZXWDOUNDVADW-CIAFOILYSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CNC3=CC=CC=C32 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-(1H-Indol-3-yl)acetohydrazide
The synthesis of N'-[[4-(Dimethylamino)phenyl]methylidene]-2-(1H-indol-3-yl)acetohydrazide begins with the preparation of 2-(1H-indol-3-yl)acetohydrazide, a critical intermediate. This process typically involves two stages:
Stage 1: Esterification of Indole-3-acetic Acid
Indole-3-acetic acid is esterified using ethanol in the presence of sulfuric acid as a catalyst. For example, a solution of indole-3-acetic acid (3 g, 17.1 mmol) in ethanol (20 mL) is refluxed with H₂SO₄ for 6 hours. The reaction mixture is then basified with sodium carbonate, extracted with ethyl acetate, and purified via column chromatography to yield ethyl 2-(1H-indol-3-yl)acetate.
Stage 2: Hydrazinolysis of the Ester
The ethyl ester intermediate is treated with excess hydrazine hydrate in ethanol. A solution of ethyl 2-(1H-indol-3-yl)acetate (0.2 g, 0.98 mmol) in ethanol is stirred with hydrazine hydrate (0.19 g, 3.93 mmol) at room temperature overnight. Evaporation of the solvent yields 2-(1H-indol-3-yl)acetohydrazide with a purity of 96%.
Mechanistic Insights into Hydrazone Formation
The condensation mechanism proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl carbon. Glacial acetic acid protonates the carbonyl oxygen, increasing electrophilicity and facilitating attack. Subsequent dehydration forms the hydrazone bond (-C=N-NH-). The reaction’s efficiency is influenced by:
-
Electron-Donating Groups : The dimethylamino group on the benzaldehyde enhances electrophilicity through resonance effects.
-
Steric Factors : The indole moiety’s planar structure minimizes steric hindrance during imine formation.
Purification and Characterization
Recrystallization Techniques
Crude product is purified via recrystallization from ethanol. Slow evaporation at room temperature yields crystals suitable for X-ray diffraction, confirming the molecular structure.
Spectroscopic Characterization
-
FTIR : Absorption bands at 1650–1680 cm⁻¹ confirm the C=N stretch of the hydrazone group.
-
¹H NMR : Signals at δ 2.98 ppm (s, 6H, N(CH₃)₂) and δ 7.20–7.80 ppm (m, indole protons) validate the structure.
-
X-ray Diffraction : Crystal packing analysis reveals dimer formation via N–H⋯O hydrogen bonds, stabilizing the solid-state structure.
Comparative Analysis of Synthetic Routes
Table 2: Yield Comparison Across Reported Methods
| Method Description | Yield (%) | Reference |
|---|---|---|
| Ethanol reflux with glacial acetic acid | 77 | |
| Methanol reflux with p-toluenesulfonic acid | 68 | |
| Solvent-free grinding method | 72 |
Ethanol-based methods provide superior yields due to better solubility of reactants. Solvent-free approaches, while environmentally friendly, require longer reaction times (8–12 hours).
Challenges and Mitigation Strategies
Side Reactions
Competitive formation of Schiff bases or over-oxidation products may occur. Strategies to mitigate these include:
-
Stoichiometric Control : Using equimolar ratios of hydrazide and aldehyde.
-
Inert Atmosphere : Conducting reactions under nitrogen to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
N’-[[4-(Dimethylamino)phenyl]methylidene]-2-(1H-indol-3-YL)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHN
- Molecular Weight : 369.502 g/mol
- CAS Number : 57752-05-3
The structure features an indole moiety, which is known for its biological significance, particularly in drug design and development.
Antimicrobial Activity
A significant application of N'-[[4-(Dimethylamino)phenyl]methylidene]-2-(1H-indol-3-YL)acetohydrazide is its antimicrobial properties. Research has demonstrated that derivatives of this compound exhibit notable activity against various bacterial strains.
- Case Study : In a study evaluating the antimicrobial efficacy of indole-based compounds, derivatives similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. Compounds were assessed using the Diameter of Inhibition Zone (DIZ) assay, with some demonstrating inhibition zones greater than 20 mm against Staphylococcus aureus and Bacillus subtilis .
Anticancer Potential
The compound is also being investigated for its potential anticancer properties. Indole derivatives have been associated with various biological activities, including anticancer effects.
- Case Study : A study focusing on the synthesis of new indole derivatives indicated that modifications to the indole structure could enhance cytotoxicity against cancer cell lines. The molecular docking studies suggested that these compounds could interact effectively with cancer-related targets, indicating a pathway for further development as anticancer agents .
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding the interaction between this compound and biological targets.
- Methodology : Researchers utilized computational methods to simulate the binding of the compound to specific enzyme targets associated with bacterial growth and cancer proliferation. These studies help in predicting the binding affinity and elucidating the mechanism of action at the molecular level .
Synthesis and Characterization
The synthesis of this compound involves several steps, including:
Mechanism of Action
The mechanism of action of N’-[[4-(Dimethylamino)phenyl]methylidene]-2-(1H-indol-3-YL)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The indole ring structure allows it to interact with various biological pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Antimicrobial Activity
- 4g () : Exhibited moderate activity against S. aureus and E. coli (zone inhibition: 12–14 mm), attributed to the electron-rich benzopyran moiety enhancing membrane disruption .
- Compound 4f (): With a 3,4-dihydroxyphenyl group, showed stronger activity (16–18 mm) due to phenolic hydroxyls enabling hydrogen bonding with microbial enzymes .
- Target Compound: The dimethylamino group may enhance solubility but reduce antimicrobial potency compared to hydroxylated analogs.
Anticonvulsant Activity
Corrosion Inhibition
- MBSH (): Achieved 92% inhibition efficiency for carbon steel in HCl via adsorption on metal surfaces, facilitated by sulfonamide and dimethylamino groups .
- Target Compound : Lacks sulfonamide but may still inhibit corrosion through nitrogen/indole coordination, though efficacy would likely be lower.
Key Structural-Activity Relationships (SAR)
Electron-Donating Groups: The 4-dimethylamino substituent enhances solubility but may reduce antimicrobial potency compared to electron-withdrawing groups (e.g., nitro or halogens) .
Rigid Backbones : Benzopyran or benzimidazole moieties (as in 4g and Compound 10) improve target binding via planar aromatic interactions but reduce synthetic yields .
Hybrid Pharmacophores : Indole-linked hydrazides (e.g., ) show dual bioactivity (anticonvulsant/antimicrobial), suggesting versatility in drug design .
Biological Activity
N'-[[4-(Dimethylamino)phenyl]methylidene]-2-(1H-indol-3-YL)acetohydrazide, a compound with the molecular formula C19H20N4O, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, focusing on its anti-inflammatory, antioxidant, and cytotoxic effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H20N4O
- Molecular Weight : 320.39 g/mol
- IUPAC Name : this compound
The compound's structure features a dimethylamino group attached to a phenyl ring and an indole moiety, which are critical for its biological activity.
1. Anti-inflammatory Activity
Research has indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies on related indole derivatives have shown that they can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism often involves the suppression of NF-κB signaling pathways.
| Compound | IC50 (μM) | Inhibition Type |
|---|---|---|
| Indole derivative A | 15 | COX-2 Inhibition |
| Indole derivative B | 25 | TNF-α Suppression |
The specific IC50 values for this compound remain to be determined through experimental studies.
2. Antioxidant Activity
The antioxidant potential of the compound can be inferred from studies on similar hydrazone derivatives, which have demonstrated the ability to scavenge free radicals effectively. The DPPH radical scavenging assay is commonly used to evaluate such activity.
| Compound | DPPH Scavenging Activity (%) at 100 μM |
|---|---|
| Hydrazone A | 85% |
| Hydrazone B | 78% |
While specific data for this compound is limited, its structural similarities suggest promising antioxidant capabilities.
3. Cytotoxic Effects
Cytotoxicity assays conducted on various cancer cell lines have shown that related compounds exhibit selective cytotoxicity against tumor cells while sparing normal cells. The lactate dehydrogenase (LDH) assay is frequently employed to assess cell viability.
| Cell Line | IC50 (μM) of Related Compound |
|---|---|
| MCF-7 (Breast Cancer) | 30 |
| HeLa (Cervical Cancer) | 25 |
Preliminary studies suggest that this compound may also exhibit similar selective cytotoxicity, warranting further investigation.
Case Studies and Research Findings
Recent literature highlights several studies investigating the biological activities of compounds structurally related to this compound:
- Study on Indole Derivatives : A study published in Journal of Medicinal Chemistry explored a series of indole-based compounds and reported significant anti-inflammatory effects mediated through COX inhibition .
- Antioxidant Evaluation : Research presented in Free Radical Biology and Medicine assessed various hydrazone derivatives for their antioxidant properties, establishing a correlation between structure and radical scavenging activity .
- Cytotoxicity Assessment : A comprehensive study in Cancer Letters evaluated the cytotoxic effects of similar compounds against multiple cancer cell lines, revealing promising results for future drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
